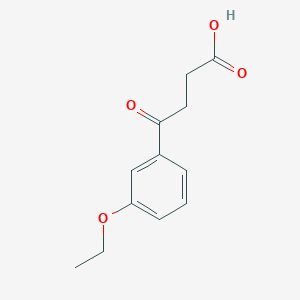

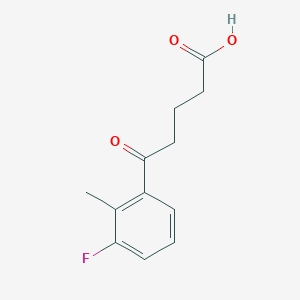

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

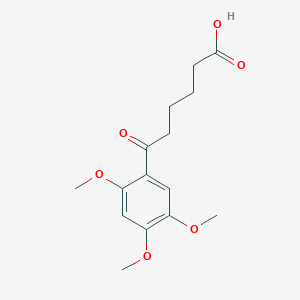

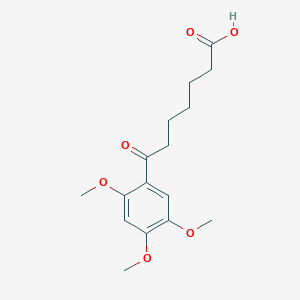

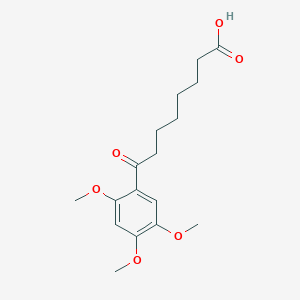

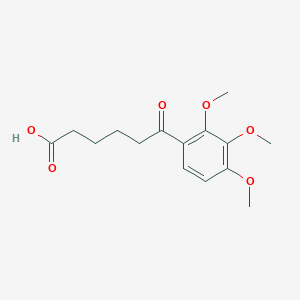

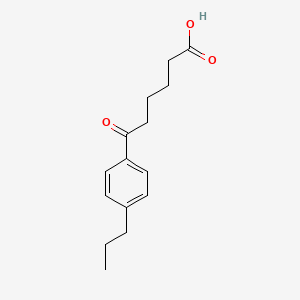

The compound “Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid with a ketone functional group at the 7th carbon and a 2,5-dimethylphenyl group also attached to the 7th carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a Friedel-Crafts acylation of a 2,5-dimethylbenzene with a 7-oxoheptanoyl chloride, followed by esterification with ethanol .Molecular Structure Analysis

The molecular structure of this compound would consist of a heptanoic acid backbone with a ketone functional group at the 7th carbon and a 2,5-dimethylphenyl group also attached to the 7th carbon .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of esters, ketones, and aromatic compounds .Applications De Recherche Scientifique

Crystallography and Molecular Structure

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate and its derivatives have been studied for their crystallography and molecular structure. For example, the compound Ethyl 4-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a hydropyrimidine ring adopting a shallow boat conformation, and its crystal structure features N—H⋯S, N—H⋯O, and C—H⋯O hydrogen bonds forming sheets within the crystal structure (Begum, 2017). This exemplifies the compound's potential in crystallography and as a subject of structural studies.

Organic Synthesis

Several papers highlight the synthesis routes and applications of related compounds in organic chemistry. For example, a high-yielding five-step synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline was developed, showcasing a series of chemical reactions including N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014). This indicates the compound's utility in the field of synthetic organic chemistry.

Photodynamic Therapy and Photophysics

Research indicates the application of related compounds in photodynamic therapy and photophysics. For instance, 2,5-Dimethylphenacyl Esters are studied as a photoremovable protecting group for carboxylic acids, showing potential in organic synthesis or biochemistry for "caged compounds" where the photoreaction is initiated by efficient photoenolization (Zabadal et al., 2001). This application is critical in the development of light-activated therapies and studies.

Antiproliferative Activity

Some derivatives of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate show potential antiproliferative activity. For example, derivatives synthesized showed moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This indicates the compound's potential relevance in cancer research and therapy.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZITRPWOFIMMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645520 |

Source

|

| Record name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |

CAS RN |

898792-85-3 |

Source

|

| Record name | Ethyl 2,5-dimethyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)